molecular formula C18H24N8O5 B12066077 5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine

5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine

Cat. No.: B12066077
M. Wt: 432.4 g/mol
InChI Key: TYYPFRWYSFJSGZ-UHFFFAOYSA-N
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Description

5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is a chemically modified nucleoside. This compound is significant in the field of biomedical research, particularly in drug discovery and development. Its unique structure allows for the modification and optimization of nucleoside analogues, enhancing their therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine typically involves multiple steps:

    Protection of Adenosine: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-isopropylideneadenosine.

    Introduction of Boc Group: The N6 position of the adenosine is then protected with a Boc (tert-butoxycarbonyl) group.

    Azidation: The 5’-hydroxyl group is converted to an azide group using an azidation reagent such as sodium azide (NaN3) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reagents are processed in batches to ensure consistency and purity.

    Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Deprotection Reactions: The Boc and isopropylidene groups can be removed under acidic conditions to yield the free nucleoside.

Common Reagents and Conditions

    Azidation: Sodium azide (NaN3), triphenylphosphine (PPh3), and carbon tetrachloride (CCl4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and aqueous acid for isopropylidene removal.

Major Products

    Amines: From the reduction of the azido group.

    Free Nucleosides: From the deprotection of Boc and isopropylidene groups.

Scientific Research Applications

5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.

    Biology: Employed in studies involving nucleic acid interactions and modifications.

    Medicine: Plays a role in the development of antiviral and anticancer drugs.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its ability to mimic natural nucleosides. It can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. The azido group allows for further chemical modifications, enhancing its utility in various applications.

Molecular Targets and Pathways

    Nucleic Acids: Incorporation into DNA or RNA can inhibit replication and transcription.

    Enzymes: Can act as inhibitors or substrates for enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5’-Azido-5’-deoxyadenosine: Lacks the Boc and isopropylidene groups, making it less versatile for chemical modifications.

    N6-Boc-2’,3’-O-isopropylideneadenosine: Lacks the azido group, limiting its reactivity in substitution reactions.

Uniqueness

5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is unique due to the presence of both the azido and Boc groups, which provide multiple sites for chemical modification. This makes it a valuable tool in the synthesis of nucleoside analogues with enhanced therapeutic properties.

Properties

Molecular Formula

C18H24N8O5

Molecular Weight

432.4 g/mol

IUPAC Name

tert-butyl N-[9-[6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate

InChI

InChI=1S/C18H24N8O5/c1-17(2,3)31-16(27)24-13-10-14(21-7-20-13)26(8-22-10)15-12-11(29-18(4,5)30-12)9(28-15)6-23-25-19/h7-9,11-12,15H,6H2,1-5H3,(H,20,21,24,27)

InChI Key

TYYPFRWYSFJSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN=[N+]=[N-])C

Origin of Product

United States

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